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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603

(R)-UT-155, a selective androgen receptor (AR) degrader, has emerged as a promising
therapeutic candidate for castration-resistant prostate cancer (CRPC). Its unique mechanism of
action, targeting the N-terminal domain (NTD) of the AR, distinguishes it from conventional anti-
androgens that target the ligand-binding domain (LBD). This guide provides a comprehensive
comparison of the cross-reactivity and specificity of (R)-UT-155 against other relevant targets,
supported by available experimental data.

Executive Summary

(R)-UT-155 demonstrates a high degree of selectivity for the androgen receptor, specifically
targeting the Activation Function-1 (AF-1) region within the N-terminal domain. This selective
interaction spares the ligand-binding domain, a key differentiator from many existing AR
inhibitors. While its racemic form, UT-155, has shown some limited cross-reactivity with other
steroid hormone receptors at significantly higher concentrations, (R)-UT-155's focused activity
on the AR AF-1 domain underscores its potential for a more targeted therapeutic approach with
a favorable side-effect profile.

Specificity of (R)-UT-155 for the Anhdrogen Receptor

(R)-UT-155 is the R-enantiomer of the compound UT-155 and has been identified as a
selective androgen receptor degrader (SARD).[1][2] A key feature of its specificity lies in its
unique binding site on the AR. Unlike traditional anti-androgens that compete with androgens
for binding to the LBD, (R)-UT-155 selectively binds to the AF-1 domain located in the N-
terminal region of the AR.[3][4] This targeted interaction is crucial as the AF-1 domain is critical
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for the transcriptional activity of both full-length AR and AR splice variants that lack the LBD
and are often implicated in the development of CRPC.

The binding of the racemic mixture, UT-155, to the AR AF-1 domain has been quantified with a
dissociation constant (Kd) of 1.32 uM.[5] While a specific Kd value for the (R)-enantiomer's
interaction with the AF-1 domain is not explicitly available in the reviewed literature, it is
established that (R)-UT-155 selectively targets this region.[3] In contrast, the racemic UT-155
binds to the AR LBD with a Ki of 267 nM.[5][6]

Cross-Reactivity Profile

The selectivity of a therapeutic agent is paramount to minimizing off-target effects. Studies on
the racemic form, UT-155, provide initial insights into the cross-reactivity profile.

Nuclear Receptors

Limited data suggests that at higher concentrations, UT-155 may interact with other members
of the nuclear receptor superfamily. Specifically, it has been shown to inhibit the transactivation
of the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) at concentrations
around 10 uM.[7] However, it is important to note that this is at a significantly higher
concentration than its activity on the AR.

Crucially, studies have indicated that UT-155 does not affect the protein levels of the closely
related progesterone receptor (PR) and estrogen receptor (ER), suggesting a degree of
selectivity within the steroid hormone receptor family.[8]

Kinases and Other Proteins

To further assess its specificity, UT-155 was screened against a panel of kinases, with results
showing no significant inhibition of kinase activity.[5] A broader proteomic analysis also
revealed that UT-155 did not significantly alter the expression of other proteins, reinforcing its
selective action on the androgen receptor.[5]

Comparison with Alternatives

(R)-UT-155's primary competitors are traditional LBD-targeting anti-androgens like
enzalutamide. The key advantage of (R)-UT-155 lies in its ability to target AR splice variants
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that lack the LBD, a common mechanism of resistance to LBD-targeted therapies. In functional

assays, UT-155 has demonstrated greater potency in inhibiting AR transactivation compared to

enzalutamide.[7]

The activity of the (S)-enantiomer of UT-155 has been mentioned, with some sources

suggesting it may be more active than the (R)-enantiomer in certain contexts.[1] However, the

specific focus of (R)-UT-155 on the AF-1 domain provides a clear mechanistic advantage for

overcoming resistance mediated by LBD-lacking AR variants.

Data Summary

Quantitative

Target Ligand Assay Type Reference
Data
Androgen
UT-155 Steady-State
Receptor (AR) Kd =1.32 uyM [5]
] (racemate) Fluorescence
AF-1 Domain
Androgen o
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Receptor (AR) o Ki =267 nM [5][6]
(racemate) Binding Assay
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Mineralocorticoid ~ UT-155 Transactivation Inhibition at ~10 ]
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Western Blot ) [8]
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Experimental Protocols
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AR AF-1 Domain Binding Assay (Steady-State
Fluorescence)

The binding of UT-155 to the AR AF-1 domain was determined using steady-state fluorescence
emission spectroscopy. The assay measures the change in the intrinsic fluorescence of the AF-
1 protein upon binding of the ligand.

e Protein: Purified AR AF-1 domain.
e Ligand: (R)-UT-155 or UT-155.

e Method: The AR AF-1 protein is incubated with varying concentrations of the ligand. The
fluorescence emission spectrum is then recorded using a fluorometer. The change in
fluorescence intensity as a function of ligand concentration is used to calculate the
dissociation constant (Kd).

AR LBD Binding Assay (Radioligand Binding Assay)

The binding affinity of UT-155 to the AR LBD was determined using a competitive radioligand
binding assay.

e Protein Source: Purified AR LBD.
» Radioligand: A radiolabeled AR agonist (e.g., [*H]-mibolerone).
o Competitor: (R)-UT-155 or UT-155.

o Method: The purified AR LBD is incubated with a fixed concentration of the radioligand and
increasing concentrations of the competitor compound. The amount of bound radioligand is
measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.

Nuclear Receptor Transactivation Assay

The functional cross-reactivity of UT-155 against other nuclear receptors was assessed using
transactivation assays.

e Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Plasmids: Cells are co-transfected with an expression vector for the nuclear receptor of
interest (e.g., GR, MR) and a reporter plasmid containing a luciferase gene under the control
of a response element for that receptor.

o Treatment: Transfected cells are treated with the respective receptor agonist and varying
concentrations of (R)-UT-155 or UT-155.

o Readout: Luciferase activity is measured to determine the extent of inhibition of receptor-
mediated gene transcription.
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Caption: Simplified signaling pathway of the androgen receptor and the inhibitory mechanism
of (R)-UT-155.
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Caption: Experimental workflow for assessing the specificity and cross-reactivity of (R)-UT-155.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-UT-155: A Comparative Analysis of Specificity and
Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610603#cross-reactivity-and-specificity-of-r-ut-155]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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